molecular formula C19H19N3O5 B10997409 N-(3,4-dimethoxybenzyl)-2-(4-nitro-1H-indol-1-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(4-nitro-1H-indol-1-yl)acetamide

Cat. No.: B10997409
M. Wt: 369.4 g/mol
InChI Key: SGVTWTRTPAZGBQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-(4-nitro-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a benzyl group substituted with methoxy groups at the 3 and 4 positions, and an indole ring substituted with a nitro group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-(4-nitro-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Nitration: The indole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4 position.

    Acetamide Formation: The nitrated indole is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide derivative.

    Benzylation: Finally, the acetamide derivative is benzylated using 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-(4-nitro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Formation of amino derivatives from the nitro group.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(4-nitro-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-nitroindol-1-yl)acetamide

InChI

InChI=1S/C19H19N3O5/c1-26-17-7-6-13(10-18(17)27-2)11-20-19(23)12-21-9-8-14-15(21)4-3-5-16(14)22(24)25/h3-10H,11-12H2,1-2H3,(H,20,23)

InChI Key

SGVTWTRTPAZGBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC=C3[N+](=O)[O-])OC

Origin of Product

United States

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